molecular formula C9H10N4 B12911020 5-Hydrazinyl-4-phenyl-1H-pyrazole CAS No. 89569-40-4

5-Hydrazinyl-4-phenyl-1H-pyrazole

Cat. No.: B12911020
CAS No.: 89569-40-4
M. Wt: 174.20 g/mol
InChI Key: YPRVSXYHVKBTIV-UHFFFAOYSA-N
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Description

3-Hydrazinyl-4-phenyl-1H-pyrazole: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 3-Hydrazinyl-4-phenyl-1H-pyrazole consists of a five-membered ring with two nitrogen atoms at positions 1 and 2, a hydrazinyl group at position 3, and a phenyl group at position 4.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinyl-4-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of hydrazones or other reduced derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrazoles, hydrazones, and other derivatives with modified functional groups .

Scientific Research Applications

Chemistry: 3-Hydrazinyl-4-phenyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways. It has shown promise in inhibiting specific enzymes involved in disease processes .

Medicine: The compound’s pharmacological properties make it a candidate for drug development. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities .

Industry: In the industrial sector, 3-Hydrazinyl-4-phenyl-1H-pyrazole is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-4-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound has been shown to interfere with cellular pathways by modulating enzyme activity and affecting signal transduction .

Comparison with Similar Compounds

  • 3-Phenyl-1H-pyrazole-4-carboxylic acid
  • 1-Phenyl-3-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-pyrazole-4-carbaldehyde
  • 4-(4-bromophenyl)-2-((Z)-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-3-phenyl-2,3-dihydrothiazole

Uniqueness: 3-Hydrazinyl-4-phenyl-1H-pyrazole is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity. This differentiates it from other pyrazole derivatives that may lack this functional group .

Properties

CAS No.

89569-40-4

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

(4-phenyl-1H-pyrazol-5-yl)hydrazine

InChI

InChI=1S/C9H10N4/c10-12-9-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12,13)

InChI Key

YPRVSXYHVKBTIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)NN

Origin of Product

United States

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